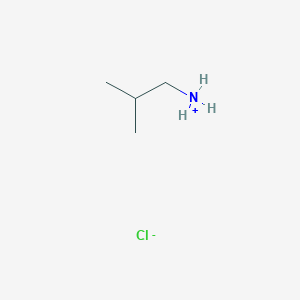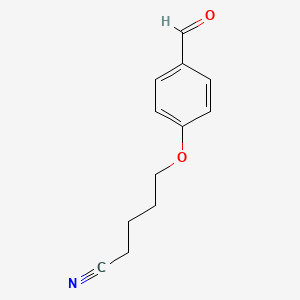
Isovaleryl isothiocyanate
Vue d'ensemble
Description
Isovaleryl isothiocyanate is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Disease Prevention and Therapeutic Effects : Isothiocyanates from cruciferous vegetables, like sulforaphane and phenethyl isothiocyanate, have shown preventive and therapeutic effects against diseases ranging from cancer to autism in clinical trials. They offer potential for incorporation into disease mitigation efforts (Palliyaguru, Yuan, Kensler, & Fahey, 2018).
Pharmacokinetics and Pharmacodynamics : The pharmacokinetic and dynamic behavior of isothiocyanates in the human body is critical for their clinical application. Understanding their behavior can help define intake intervals and ensure constant levels of the active compound (Lamy, Scholtes, Herz, & Mersch-Sundermann, 2011).
Antimicrobial Activity Against Human Pathogens : Isothiocyanates have shown promise as antimicrobial agents against human pathogens, including bacteria with resistant phenotypes. Their antimicrobial properties and mechanisms of action against human pathogens are a topic of increasing interest (Romeo, Iori, Rollin, Bramanti, & Mazzon, 2018).
Cancer Prevention : Studies have demonstrated the potential of isothiocyanates in preventing and treating cancer. They affect multiple pathways, including apoptosis, signaling, oxidative stress, and cell cycle progression, which contributes to their role as potential anti-cancer agents (Wu, Zhou, & Xu, 2009).
Isovaleric Acidemia Treatment : Isovaleryl isothiocyanate derivatives have been explored for treating isovaleric acidemia, a genetic disorder. Studies on isovaleryl-CoA dehydrogenase activity in fibroblasts from patients provide insights into potential treatments (Hyman & Tanaka, 1986).
Chemoprotection Against Cancer : Isothiocyanates have been studied for their chemoprotective effects against carcinogenesis in animal models. Their ability to induce cytoprotective proteins and inhibit proinflammatory responses contributes to their protective effects against cancer (Dinkova-Kostova, 2013).
Propriétés
IUPAC Name |
3-methylbutanoyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5(2)3-6(8)7-4-9/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJGSTFFYMRWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate](/img/structure/B7859007.png)
amino)acetate](/img/structure/B7859012.png)

![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B7859034.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperidine](/img/structure/B7859043.png)






